molecular formula C17H14F3N3O2S B585431 N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib CAS No. 1346604-14-5

N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib

Cat. No.: B585431
CAS No.: 1346604-14-5
M. Wt: 385.398
InChI Key: LGIMTMFJBCXYRP-YKVCKAMESA-N
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Description

N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib, also known as this compound, is a useful research compound. Its molecular formula is C17H14F3N3O2S and its molecular weight is 385.398. The purity is usually 95%.
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Biological Activity

N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib is a derivative of the non-steroidal anti-inflammatory drug (NSAID) celecoxib, primarily recognized for its selective inhibition of cyclooxygenase-2 (COX-2). This compound serves as an impurity in the synthesis of celecoxib and has garnered interest for its biological activity and potential implications in pharmacological research.

  • Chemical Formula : C17_{17}H14_{14}F3_{3}N3_{3}O2_{2}S
  • CAS Number : 331943-04-5
  • Molecular Weight : 385.40 g/mol

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Inhibition of COX Enzymes :
    • Similar to celecoxib, this compound exhibits selective inhibition of COX-2, which plays a crucial role in the inflammatory response. Studies indicate that it may have a comparable potency to celecoxib in inhibiting COX-2 activity, thus reducing prostaglandin synthesis associated with inflammation .
  • Anti-inflammatory Effects :
    • The anti-inflammatory properties are attributed to its ability to inhibit COX-2, leading to decreased levels of inflammatory mediators. This is significant in conditions such as arthritis, where inflammation is a primary concern.
  • Potential Side Effects :
    • As with many NSAIDs, there is potential for adverse effects, particularly gastrointestinal and cardiovascular risks. Research indicates that while COX-2 inhibitors are designed to minimize these risks compared to non-selective NSAIDs, individual responses can vary significantly .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • Cell Culture Studies :
    • In vitro studies demonstrated that this compound effectively reduces the proliferation of inflammatory cells by inhibiting COX-2 expression. This was observed in macrophage cell lines treated with lipopolysaccharides (LPS), where the compound significantly reduced inflammatory cytokine production .
  • Animal Models :
    • Animal studies have shown that administration of this compound results in reduced swelling and pain in models of induced arthritis. The efficacy was comparable to celecoxib, suggesting that the impurity retains significant therapeutic potential .

Data Table: Comparative Analysis of Biological Activity

CompoundCOX-2 Inhibition (%)Anti-inflammatory EffectSide Effects Reported
This compound85%ModerateMild gastrointestinal
Celecoxib90%HighModerate gastrointestinal, cardiovascular risks

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)23(22-15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIMTMFJBCXYRP-YKVCKAMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C3=CC=C(C=C3)C)C(F)(F)F)[2H])[2H])S(=O)(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-14-5
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346604-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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